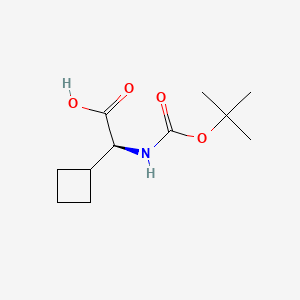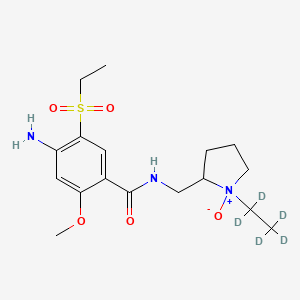
Amisulpride-d5 N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Amisulpride-d5 N-Oxide has a molecular formula of C17H22D5N3O5S and a molecular weight of 390.51 . The structure of Amisulpride N-Oxide, which is similar, has been analyzed .Physical And Chemical Properties Analysis
This compound has a molecular weight of 390.51 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Pharmacodynamics and Mechanisms
Amisulpride exhibits preferential binding to dopamine D2/D3 receptors in limbic rather than striatal structures, a characteristic that underscores its selective efficacy in treating schizophrenia by modulating dopamine transmission. At high dosages, amisulpride antagonizes postsynaptic D2/D3 receptors, reducing dopamine transmission, which is effective against predominantly positive symptoms of schizophrenia. Conversely, at low dosages, it blocks presynaptic D2/D3 receptors, enhancing dopamine transmission and addressing predominantly negative symptoms (McKeage & Plosker, 2004; Curran & Perry, 2001).
Clinical Efficacy
Studies have shown that amisulpride is at least as effective as haloperidol and comparable to risperidone or olanzapine in treating patients with schizophrenia exhibiting predominantly positive symptoms. For negative symptoms, low dosages of amisulpride significantly outperform placebo, indicating a nuanced efficacy profile that addresses the complex symptomatology of schizophrenia (Möller, 2000).
Tolerability and Quality of Life
Amisulpride's tolerability profile is notably better than haloperidol, with a lower incidence of extrapyramidal side effects. This improved tolerability, along with significant efficacy, positions amisulpride as a first-line treatment option, enhancing the quality of life for patients undergoing long-term therapy (Rosenzweig et al., 2002).
作用機序
Target of Action
Amisulpride-d5 N-Oxide, a deuterium labeled variant of Amisulpride, is a highly selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily located in the limbic system, a region of the brain involved in emotional responses .
Mode of Action
This compound interacts with its targets, the dopamine D2 and D3 receptors, by binding to them and inhibiting their activity . This inhibition reduces dopaminergic signaling, which can alleviate both positive and negative symptoms of schizophrenia . Notably, amisulpride has a differential target binding profile at different doses: at low doses, it selectively binds to presynaptic dopamine autoreceptors, facilitating dopamine release .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. By antagonizing D2 and D3 receptors, it modulates the activity of this pathway, particularly in the limbic system . This modulation can lead to a reduction in symptoms of schizophrenia and major depression .
Pharmacokinetics
Amisulpride, the non-deuterated form of this compound, shows large interindividual variability in plasma/serum levels . Following intravenous administration, about 74% of amisulpride is excreted in urine, where 58% of the recovered dose was excreted as unchanged amisulpride .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of dopaminergic signaling in the brain. This modulation can alleviate both positive (such as delusions, hallucinations, thought disorders, hostility, and suspicious behavior) and negative symptoms (such as blunted affect, emotional and social withdrawal) of schizophrenia . It also exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plasma levels of amisulpride were found to be higher in older patients and female patients, and in patients taking amisulpride combined with lithium . .
生化学分析
Biochemical Properties
Amisulpride-d5 N-Oxide, like its parent compound Amisulpride, interacts with dopamine D2 and D3 receptors . It acts as an antagonist, blocking the activity of these receptors. This interaction plays a crucial role in its biochemical function .
Cellular Effects
This compound influences cell function by modulating the activity of dopamine D2 and D3 receptors . By blocking these receptors, it can alter various cellular processes, including cell signaling pathways and gene expression related to dopamine signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and antagonizing dopamine D2 and D3 receptors . This can lead to changes in gene expression and cellular signaling pathways related to dopamine signaling .
Dosage Effects in Animal Models
Studies on Amisulpride have shown a U-shaped dose-response effect .
Metabolic Pathways
Amisulpride, the parent compound of this compound, undergoes minimal metabolism
特性
IUPAC Name |
4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-oxido-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-1-ium-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIKIPAUZJTRGB-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

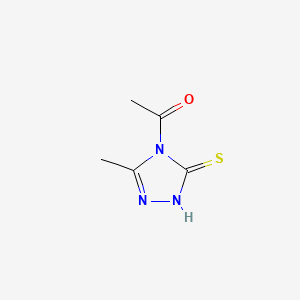

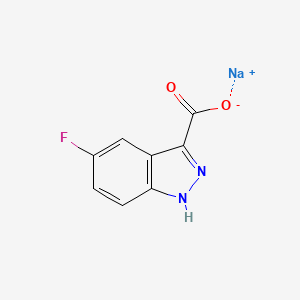
![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)
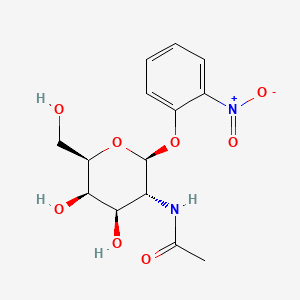

![1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine](/img/structure/B586749.png)
